molecular formula C8H15NO B6189194 3-isocyanato-2,4-dimethylpentane CAS No. 2649017-15-0

3-isocyanato-2,4-dimethylpentane

Cat. No.: B6189194
CAS No.: 2649017-15-0
M. Wt: 141.2
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isocyanato-2,4-dimethylpentane is a chemical compound that belongs to the family of isocyanates. Isocyanates are widely used in various industrial applications, such as the production of polyurethanes, paints, and coatings. This compound is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

3-Isocyanato-2,4-dimethylpentane can be synthesized through several methods. The most common industrial method involves the phosgenation of amines. This process includes treating an amine with phosgene to produce the isocyanate . due to the hazardous nature of phosgene, alternative non-phosgene methods have been developed. These methods involve the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield the isocyanate .

Chemical Reactions Analysis

3-Isocyanato-2,4-dimethylpentane undergoes various chemical reactions, including:

    Addition Reactions: It reacts with alcohols to form urethanes. For example, the reaction with methanol produces methyl urethane.

    Polymerization: It can react with diols or polyols to form polyurethanes, which are widely used in foams, coatings, and adhesives.

    Substitution Reactions: It can undergo substitution reactions with amines to form ureas.

Scientific Research Applications

3-Isocyanato-2,4-dimethylpentane has several scientific research applications:

    Chemistry: It is used in the synthesis of polyurethanes, which are essential in the production of foams, elastomers, and coatings.

    Biology: It is used in the development of biomaterials and drug delivery systems due to its reactivity and ability to form stable polymers.

    Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.

    Industry: It is used in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 3-isocyanato-2,4-dimethylpentane involves its reactivity with nucleophiles. The isocyanate group (−NCO) is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water. This reactivity allows it to form urethanes, ureas, and other derivatives. The molecular targets and pathways involved include the formation of stable covalent bonds with nucleophilic sites on other molecules .

Comparison with Similar Compounds

3-Isocyanato-2,4-dimethylpentane can be compared with other isocyanates such as:

    Hexamethylene diisocyanate: Used in the production of non-yellowing polyurethanes.

    Toluene diisocyanate: Widely used in the production of flexible polyurethane foams.

    Methylenediphenyl diisocyanate: Used in the production of rigid polyurethane foams.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and properties compared to other isocyanates .

Properties

CAS No.

2649017-15-0

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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